molecular formula C12H13N5OS B14962695 N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide

Cat. No.: B14962695
M. Wt: 275.33 g/mol
InChI Key: BWUIMYXMIGKDBD-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a synthetic organic compound designed for research applications. It belongs to a significant class of pyrimidine-containing molecules known for their diverse biological activities and are frequently investigated in medicinal chemistry. The core structure incorporates a thioacetamide bridge (-N-C(=O)-CH2-S-) connecting two nitrogen-containing heterocycles. In analogous structures, the C(sp2)-S bond is often shorter than the C(sp3)-S bond due to p-π conjugation with the adjacent pyrimidine ring, influencing the molecule's conformation and electronic properties . Pyrimidine derivatives are recognized as "privileged structures" in drug discovery due to their prevalence in biologically active molecules. Related compounds have demonstrated a range of potential pharmacological properties in research settings, including antimicrobial , antioxidant , and anti-tumor activities . The anti-tumor mechanisms of pyrimidine derivatives can involve the inhibition of key enzymes like thymidylate synthase, which is crucial for DNA synthesis, or acting as inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR) . Some derivatives also exhibit antiviral potential and have been studied as candidates for targeting viral proteases . This product is provided exclusively for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H13N5OS/c1-8-6-9(2)16-11(15-8)17-10(18)7-19-12-13-4-3-5-14-12/h3-6H,7H2,1-2H3,(H,15,16,17,18)

InChI Key

BWUIMYXMIGKDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CSC2=NC=CC=N2)C

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Classical Alkylation Methods for Thioacetamide Formation

The most widely reported approach involves the alkylation of pyrimidine-2-thiol derivatives with chloroacetamide intermediates. In a seminal study, 4,6-diaminopyrimidine-2-thiol was reacted with 2-chloro-N-(naphthalen-1-yl)acetamide in ethanol under reflux with potassium hydroxide, yielding 92% of the target thioacetamide. Adapting this method, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide would require substituting the naphthalene moiety with a 4,6-dimethylpyrimidin-2-yl group.

Critical parameters include:

  • Base selection : Potassium hydroxide ensures deprotonation of the thiol group to generate a reactive thiolate nucleophile.
  • Solvent system : Ethanol balances solubility and reaction kinetics, though dimethylformamide (DMF) may enhance reactivity for sterically hindered substrates.
  • Temperature : Reflux conditions (78–80°C) accelerate the substitution reaction while minimizing side product formation.

A representative procedure involves:

  • Dissolving 4,6-dimethylpyrimidin-2-thiol (10 mmol) in ethanol.
  • Adding KOH (10 mmol) and refluxing for 30 minutes to form the thiolate.
  • Introducing 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide (10 mmol) and refluxing for 4 hours.
  • Isolating the product via vacuum filtration and recrystallizing from methanol.

Alternative Synthetic Strategies via Carbodiimide Coupling

Patent literature describes carbodiimide-mediated coupling for structurally related acetamides. In the preparation of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide, ethyl chloroformate was used to activate the carboxylic acid intermediate before treatment with dimethylamine. Applying this to the target compound:

  • React 2-(pyrimidin-2-ylthio)acetic acid with ethyl chloroformate in tetrahydrofuran (THF) at 0–5°C.
  • Add 4,6-dimethylpyrimidin-2-amine and triethylamine, stirring for 12 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

This method avoids harsh alkaline conditions but necessitates low temperatures and meticulous purification.

Reaction Optimization and Yield Enhancement

Comparative analysis of methods reveals critical optimization levers:

Parameter Classical Alkylation Nucleophilic Substitution Carbodiimide Coupling
Yield 70–92% 65–75% 60–68%
Reaction Time 2.5–4 hours 6–8 hours 12–24 hours
Key Reagent KOH LiH Ethyl chloroformate
Temperature Reflux (78°C) RT to 60°C 0–5°C
  • Solvent effects : Ethanol and DMF outperform THF in dissolution of polar intermediates.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Analytical Characterization and Structural Validation

1H-NMR spectroscopy serves as the primary tool for structural confirmation. Diagnostic signals include:

  • Thioacetamide methylene : δ 3.56 (s, 2H, SCH2CO).
  • Pyrimidine protons : δ 6.80–7.20 (m, aromatic H).
  • Dimethyl groups : δ 2.34 (s, 6H, CH3).

X-ray crystallography (where applicable) resolves torsional angles between the pyrimidine and thioacetamide moieties, such as the N1—C7—C8—S1 torsion of −82.44° observed in related structures.

Applications and Derivative Synthesis

While direct pharmacological data for N-(4,6-dimethylpyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide remains unpublished, structural analogs exhibit antibacterial and antifungal properties. Further functionalization via:

  • Sulfonylation at the acetamide nitrogen.
  • Oxadiazole ring formation to enhance bioactivity.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is influenced by the presence of nitrogen and sulfur atoms in the compound, which interact with the metal surface through lone pair electrons . In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

a) 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
  • Structure : Replaces the pyrimidin-2-yl group with a phenyl ring.
  • Activity : Demonstrates potent SIRT2 inhibition (IC₅₀ < 1 µM) and dose-dependent α-tubulin acetylation in breast cancer cells .
b) Dual Sirt2/HDAC6 Inhibitors (e.g., Compound 33)
  • Structure : Incorporates a thiazol-2-yl group and a propargyloxy-benzyl chain.
  • Activity : Dual inhibition of Sirt2 (IC₅₀ = 0.8 µM) and HDAC6 (IC₅₀ = 1.2 µM), enhancing antitumor efficacy .
c) 2-(4-Bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide
  • Structure: Features bulky bromo-chlorophenoxy and sulfamoylphenyl groups.
  • Activity: Not explicitly reported, but the halogenated aryl groups likely enhance lipophilicity, favoring membrane penetration .

Crystallographic Insights

  • N-Phenyl Derivative () :
    • Dihedral angle between pyrimidine and benzene rings: 91.9°, indicating near-perpendicular orientation.
    • C–S bond lengths: 1.759 Å (Csp²–S) vs. 1.795 Å (Csp³–S), reflecting p-π conjugation .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
N-(4,6-Dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide 2.1 ~0.5 (low) Moderate
N-Phenyl derivative 3.5 ~0.2 (very low) Low (CYP2D6 substrate)
Compound 33 4.2 ~0.1 (very low) High (steric shielding)

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiosulfinic acids with pyrimidine derivatives. The purity and structure of the synthesized compounds are often confirmed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectra reveal characteristic absorption bands that confirm the presence of specific functional groups associated with the pyrimidine moiety .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For example, derivatives of pyrimidines have been screened for their effectiveness against various bacterial strains. In one study, a related compound demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating potential for further development as antibacterial agents .

Inhibitory Activity Against Plasmodium falciparum

A notable area of investigation is the inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies have suggested that pyrimidine derivatives can effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the survival of the parasite. Compounds in this class have shown promising in vitro inhibitory activities with Ki values ranging from 1.3 to 243 nM for wild-type strains and slightly higher for mutant strains .

Case Studies and Research Findings

  • Study on Antiplasmodial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their biological activity against P. falciparum. The results indicated that while some compounds exhibited low micromolar IC50 values, they were less potent than previously reported analogues .
  • Antimicrobial Evaluation : Another study focused on a related compound's antimicrobial properties using agar well diffusion methods, which revealed moderate activity against several bacterial strains. The findings highlighted the need for further structural modifications to enhance efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism IC50/MIC Value Reference
AntimicrobialStaphylococcus aureusMIC < 100 µg/mL
AntimicrobialEscherichia coliMIC < 100 µg/mL
AntimalarialPlasmodium falciparumKi 1.3 - 243 nM
AntimalarialPlasmodium falciparumIC50 0.4 - 28 µM

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide, and how do reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Microwave-assisted synthesis : A series of derivatives were prepared using cyclization and condensation reactions under microwave irradiation, which reduces reaction time (1–2 hours) and improves yields (60–85%) compared to conventional heating .
  • Reflux in ethanol : Reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives under reflux (40 mL ethanol, 78°C, 4–6 hours) yields crystalline products suitable for X-ray analysis . Key factors include solvent choice (e.g., ethanol or DMF), base (e.g., K₂CO₃), and temperature control to minimize side reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR and IR : Used to confirm substitution patterns and functional groups (e.g., thioacetamide S–C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles between pyrimidine rings, critical for understanding steric effects .
  • ESI-MS and elemental analysis : Validate molecular weight (±2 Da) and purity (>95%) .

Q. How is the compound’s fungicidal activity initially assessed?

Bioassays involve in vitro testing against fungal strains (e.g., Colletotrichum orbiculare, Botrytis cinerea) at 50 mg/L. Inhibition rates are quantified via mycelial growth inhibition (%) after 72 hours. For example, compound 8h showed 77.3% inhibition against C. orbiculare, attributed to its electron-withdrawing substituents enhancing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., –CN, –NO₂) on the aryl ring enhance antifungal activity by increasing electrophilicity and target binding .
  • Steric hindrance : Bulky substituents on the pyrimidine ring reduce activity due to poor penetration into fungal cells .
  • Thioacetamide linkage : Replacing sulfur with oxygen decreases activity, highlighting the importance of the thioether group in bioactivity .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • DFT/TD-DFT : Calculations in dimethylformamide (DMF) solvent model HOMO-LUMO gaps (~4.5 eV) and excitation spectra. For example, PS-2 (a related dye) showed a λmax at 380 nm, correlating with charge-transfer transitions between pyrimidine and isoxazole moieties .
  • Molecular docking : Predicts binding affinity to fungal cytochrome P450 enzymes, identifying key hydrogen bonds (e.g., with Ser324) and π-π stacking interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in fungal strain susceptibility, incubation temperature, or solvent (e.g., DMSO vs. acetone) alter inhibition rates .
  • Crystallinity : Amorphous impurities (detected via PXRD) reduce observed activity compared to pure crystalline forms .
  • Statistical validation : Replicate experiments (n ≥ 3) and ANOVA analysis (p < 0.05) ensure reliability .

Q. What refinements in X-ray crystallography improve structural resolution for this compound?

  • SHELX refinement : Riding hydrogen models (C–H = 0.93–0.97 Å) and anisotropic displacement parameters (Ueq) optimize R-factors (<0.05) .
  • Twinned data handling : SHELXL’s twin law matrix resolves overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

Methodological Notes

  • For synthesis, prioritize peer-reviewed protocols from crystallography (e.g., ) and bioactivity studies (e.g., ).
  • Advanced computational workflows should cite DFT/TD-DFT parameters (e.g., B3LYP/6-31G*) .

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